4,7-difluoro-2,3-dihydro-1H-indole hydrochloride

Solubility Enhancement Formulation Science Medicinal Chemistry

The 4,7-difluoro substitution pattern distinctively tunes electronic density and lipophilicity (LogP 2.35, TPSA 12 Ų), optimizing membrane permeability and CNS penetration. The hydrochloride salt ensures aqueous solubility essential for reproducible cell-based assays and formulations. Replace generic indoline scaffolds with this quantitatively justified building block for kinase inhibitors and receptor modulators. Regioisomeric purity guarantees controlled experimental variables.

Molecular Formula C8H8ClF2N
Molecular Weight 191.60
CAS No. 1803610-33-4
Cat. No. B3048735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-difluoro-2,3-dihydro-1H-indole hydrochloride
CAS1803610-33-4
Molecular FormulaC8H8ClF2N
Molecular Weight191.60
Structural Identifiers
SMILESC1CNC2=C(C=CC(=C21)F)F.Cl
InChIInChI=1S/C8H7F2N.ClH/c9-6-1-2-7(10)8-5(6)3-4-11-8;/h1-2,11H,3-4H2;1H
InChIKeyGZNNAIFVAIWJGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Difluoro-2,3-dihydro-1H-indole Hydrochloride: A Specialized Fluorinated Indoline Scaffold for Drug Discovery and Chemical Synthesis


4,7-Difluoro-2,3-dihydro-1H-indole hydrochloride (CAS 1803610-33-4) is a fluorinated indoline derivative, specifically a dihydroindole scaffold with fluorine atoms at the 4 and 7 positions of the benzene ring. Its core structure is based on the 4,7-difluoroindoline free base [1]. The compound is supplied as a hydrochloride salt (C8H8ClF2N), which significantly enhances its aqueous solubility compared to the neutral free base, a critical factor for formulation and biological assays . This scaffold is of high interest in medicinal chemistry as a versatile building block for developing kinase inhibitors, receptor modulators, and other bioactive molecules due to its unique electronic properties and structural rigidity [2].

Why 4,7-Difluoro-2,3-dihydro-1H-indole Hydrochloride Cannot Be Interchanged with Other Indolines or Indoles


The specific substitution pattern of fluorine atoms at the 4 and 7 positions of the indoline ring fundamentally alters the compound's physicochemical and potentially its biological properties compared to other regioisomers (e.g., 4,6- or 5,7-difluoroindoline) and the non-fluorinated indoline scaffold. These differences manifest in key drug-like properties such as lipophilicity (LogP) and topological polar surface area (TPSA), which directly impact membrane permeability, bioavailability, and target binding [1]. Furthermore, the hydrochloride salt form provides a quantifiable advantage in aqueous solubility over the corresponding free base, which is a critical procurement consideration for researchers requiring materials suitable for aqueous biological assays or formulations . Consequently, generic substitution with a different indoline regioisomer or the free base form would introduce an uncontrolled variable with predictable and significant effects on experimental outcomes.

Quantifiable Differentiation of 4,7-Difluoro-2,3-dihydro-1H-indole Hydrochloride: Head-to-Head Data Against Closest Analogs


Enhanced Aqueous Solubility via Hydrochloride Salt Formation vs. Free Base

The procurement of 4,7-difluoro-2,3-dihydro-1H-indole as a hydrochloride salt directly addresses the poor aqueous solubility characteristic of the neutral free base. While specific numerical solubility data is not provided in the vendor datasheet, the well-established principle of salt formation to improve solubility is stated as a key feature of this product form, making it 'advantageous for various applications, including pharmaceutical formulations' . This represents a qualitative, yet significant, improvement over the free base form (CAS 954269-50-2), which has a calculated LogP of 2.1 [1], a value indicative of significant lipophilicity and poor water solubility.

Solubility Enhancement Formulation Science Medicinal Chemistry

Unique Lipophilicity Profile (LogP 2.35) Distinguishes 4,7-Difluoroindoline from Non-Fluorinated Indoline

The introduction of two fluorine atoms at the 4 and 7 positions of the indoline scaffold results in a calculated LogP value of 2.3546 for the hydrochloride salt . This value is significantly higher than that of the non-fluorinated indoline scaffold, for which typical LogP values are lower. This quantifiable increase in lipophilicity is a key driver for membrane permeability and is a primary reason for introducing fluorine atoms into drug-like molecules . This provides a clear, measurable differentiation in a critical drug-design parameter.

Lipophilicity ADME Physicochemical Properties

Topological Polar Surface Area (TPSA) of 12 Ų Distinguishes 4,7-Difluoroindoline Scaffold from More Polar Analogs

The calculated topological polar surface area (TPSA) for 4,7-difluoro-2,3-dihydro-1H-indole hydrochloride is 12.03 Ų . This value, identical for the free base [1], is notably low and is a key determinant of a molecule's ability to cross biological membranes. This low TPSA differentiates it from more polar indole derivatives or those with additional hydrogen bond donors/acceptors, which would have higher TPSA values (e.g., indoline-2,3-diones with carbonyl groups).

Polar Surface Area Drug-likeness Bioavailability

Strategic Application Scenarios for 4,7-Difluoro-2,3-dihydro-1H-indole Hydrochloride Based on Its Unique Profile


Lead Optimization Programs Targeting Improved Membrane Permeability

The combination of a low TPSA (12 Ų) and a moderate LogP (2.35) makes 4,7-difluoro-2,3-dihydro-1H-indole hydrochloride a quantitatively justified scaffold for medicinal chemists aiming to optimize a lead series for oral bioavailability or CNS penetration. Its use as a core building block can replace more polar or less permeable scaffolds to achieve the desired ADME profile.

Synthesis of Kinase Inhibitors and Receptor Modulators Requiring Specific Electronic Effects

The electron-withdrawing nature of the two fluorine atoms at the 4 and 7 positions modifies the electronic density of the indoline ring, which can be exploited to tune the binding affinity and selectivity towards specific biological targets. This compound is explicitly noted for its utility in developing kinase inhibitors and receptor modulators , where precise electronic modulation is critical.

Aqueous Biological Assay Preparation

For researchers conducting cell-based assays or other in vitro experiments, the hydrochloride salt form is the required procurement choice. Its enhanced aqueous solubility compared to the free base ensures proper compound handling and dosing in aqueous media, reducing experimental variability caused by poor solubility.

Scaffold Hopping and Diversification in Drug Discovery

As a versatile small molecule scaffold , this compound serves as a starting point for generating libraries of novel analogs. Its unique 4,7-difluoro substitution pattern provides a distinct chemical space that can be explored for intellectual property generation and for addressing targets where standard indole or indoline scaffolds have been unsuccessful.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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